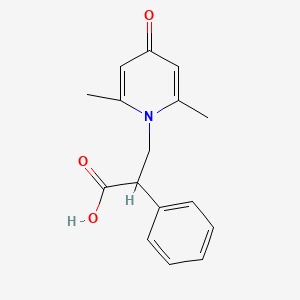

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid

Description

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-(2,6-dimethyl-4-oxopyridin-1-yl)-2-phenylpropanoic acid |

InChI |

InChI=1S/C16H17NO3/c1-11-8-14(18)9-12(2)17(11)10-15(16(19)20)13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H,19,20) |

InChI Key |

OAAMZLOAJNVBON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C=C(N1CC(C2=CC=CC=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves the condensation of 2,6-dimethyl-4-oxo-1,4-dihydropyridine with a suitable phenylpropanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with related molecules (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Structural Similarities: The dihydropyridinone ring in the target compound is analogous to the dihydroquinoline core in the fluoroquinolone derivative from . Both systems may engage in π-π stacking or hydrogen bonding, though the fluoroquinolone’s fluorine and cyclopropyl groups enhance antibacterial activity . The phenylpropanoic acid group shares functional similarity with fluazifop’s phenoxypropanoic acid, which is critical for herbicidal activity via enzyme inhibition .

Functional Divergences: Unlike impazapic (an imidazolinone herbicide), the target compound lacks nitrogen-rich heterocycles, suggesting divergent biological targets. The absence of electronegative substituents (e.g., fluorine in ’s compound) may limit the target compound’s bioavailability or target affinity compared to fluorinated analogs .

Hydrogen Bonding and Crystal Packing: The carboxylic acid group in the target compound can act as both a hydrogen bond donor and acceptor, a feature shared with fluazifop and impazapic. Such interactions are pivotal in crystal packing and molecular recognition .

Biological Activity

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid, with CAS number 1504845-57-1, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 271.31 g/mol. The structure includes a dihydropyridine moiety which is significant in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes that are crucial in cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor progression.

- Antimicrobial Properties : Similar compounds within the dihydropyridine class have shown significant antimicrobial activity against a range of pathogens.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on human gastric carcinoma xenografts demonstrated that derivatives similar to this compound exhibited complete tumor stasis following administration. This highlights the potential for developing this compound as an anticancer agent .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid?

- Methodology : Multi-step synthesis involving cyclocondensation of β-keto esters with substituted amines to form the dihydropyridinone core, followed by coupling with phenylpropanoic acid derivatives. Purification via column chromatography (silica gel, gradient elution) and characterization by H/C NMR and HPLC (≥95% purity) are critical.

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like regioisomers or oxidation artifacts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : Confirm stereochemistry and substituent positions (e.g., H NMR for methyl groups at C2/C6; C NMR for carbonyl signals at C4).

- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns.

- FT-IR : Verify ketone (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3300 cm) functionalities .

Q. How can initial biological activity screening be designed for this compound?

- Experimental Design :

- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC determination via broth microdilution) or enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential).

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach : Conduct meta-analysis of existing data, accounting for variables like assay conditions (pH, temperature), cell lines, or compound stability. Reproduce experiments under standardized protocols and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methods :

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2, using PDB ID 5KIR).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., methyl groups) with activity using Hammett or Craig plots .

Q. What experimental designs evaluate environmental stability and degradation pathways?

- Design :

- Long-term stability studies : Expose the compound to UV light, varying pH (2–12), and temperatures (4–40°C). Monitor degradation via LC-MS.

- Ecotoxicology : Use microcosm models (soil/water systems) to assess bioaccumulation and toxicity in Daphnia magna .

Q. How are structure-activity relationships (SARs) systematically investigated for derivatives?

- Workflow :

Synthesize analogs with substituent variations (e.g., halogens at phenyl, alkyl groups on dihydropyridinone).

Test in dose-response assays (e.g., IC determination).

Apply multivariate analysis (PCA or PLS) to identify critical molecular descriptors (e.g., logP, polar surface area) .

Q. What advanced analytical methods quantify trace impurities in bulk synthesis?

- Techniques :

- LC-QTOF-MS : Identify low-abundance impurities (≤0.1%) with high mass accuracy.

- NMR relaxation experiments : Detect conformational isomers or residual solvents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.